molecular formula C17H17N3O3 B2543588 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea CAS No. 941879-21-6

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2543588
CAS RN: 941879-21-6
M. Wt: 311.341
InChI Key: LQPZQPYOYYWZKO-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea, also known as SU6668, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations. In

Scientific Research Applications

Urea Biosensors and Urease Inhibitors

Urea and its derivatives play a significant role in the development of biosensors designed to detect and quantify urea concentration, which is crucial for diagnosing various health conditions (S. Botewad et al., 2021). Furthermore, urease inhibitors have been studied for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, highlighting the therapeutic applications of urea derivatives (Paulina Kosikowska & Łukasz Berlicki, 2011).

Urea in Ruminants' Diet

Research on urea metabolism in ruminants indicates its use as a non-protein nitrogen source in their diets, showcasing the agricultural and nutritional applications of urea derivatives (D. Jin et al., 2018).

Green Chemistry Applications

The role of urea and its derivatives in green chemistry, particularly in organic synthesis as solvents, catalysts, or reagents, underscores their importance in sustainable and environmentally friendly chemical processes (Rashid Ali et al., 2021).

Medicinal Chemistry and Drug Design

Urea's unique hydrogen-binding capabilities make it a key functional group in drug design, where it is incorporated into molecules displaying a broad range of bioactivities. This highlights the critical role of urea derivatives in the development of new pharmaceuticals (A. Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Studies on urea as a hydrogen carrier suggest its potential for sustainable and long-term energy supply, offering an alternative approach to energy storage and fuel cell technology (A. Rollinson et al., 2011).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-11-7-8-14(16(9-11)23-2)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPZQPYOYYWZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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